molecular formula C12H16N2O3 B2395141 ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 324526-60-5

ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B2395141
CAS No.: 324526-60-5
M. Wt: 236.271
InChI Key: DBAQVUNNUYCRKK-ZROIWOOFSA-N
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Description

Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole ring, a hydroxyimino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the indole ring through a Fischer indole synthesis, followed by the introduction of the hydroxyimino group via an oximation reaction. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The indole ring structure allows the compound to engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (hydroxyimino)cyanoacetate: Another compound with a hydroxyimino group, used in peptide synthesis.

    (E)-2-(Hydroxyimino)-N-(2-(4-methylpentyl)amino)ethylacetamide: A non-pyridinium oxime reactivator of acetylcholinesterase.

Uniqueness

Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific combination of functional groups and its indole ring structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

ethyl (4Z)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(15)11-7(2)10-8(13-11)5-4-6-9(10)14-16/h13,16H,3-6H2,1-2H3/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAQVUNNUYCRKK-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCCC2=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C\2=C(N1)CCC/C2=N/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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